[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of glycerophospholipids. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. The specific structure of this compound includes a tetradecanoyl (14:0) and an octadecatrienoyl (18:3) fatty acid chain, with the latter having three cis double bonds at positions 9, 12, and 15.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction is carried out under controlled conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone. The process often involves the use of catalysts and specific reaction temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, involves large-scale extraction from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then purified and modified to obtain the desired fatty acid composition. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain (18:3) is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in phosphatidylcholines can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine head group can undergo substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often catalyzed by metal ions such as iron or copper.
Hydrolysis: Phospholipases A2, C, and D are commonly used enzymes for hydrolysis reactions. The reaction conditions typically involve specific pH and temperature ranges to optimize enzyme activity.
Substitution: Substitution reactions often require specific catalysts and reaction conditions to ensure the selective modification of the phosphorylcholine head group.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids, lysophosphatidylcholine, and glycerophosphocholine.
Substitution: Various phospholipid derivatives with modified head groups.
Scientific Research Applications
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.
Mechanism of Action
The mechanism of action of [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The polyunsaturated fatty acid chain (18:3) can undergo oxidation, leading to the formation of bioactive lipid mediators that modulate cellular signaling pathways. Additionally, the hydrolysis of this compound by phospholipases releases free fatty acids and lysophosphatidylcholine, which have various biological effects.
Comparison with Similar Compounds
Similar Compounds
PC(183(9Z,12Z,15Z)/140): Similar structure but with the fatty acid chains in reversed positions.
PC(183(9Z,12Z,15Z)/180): Contains a stearoyl (18:0) fatty acid chain instead of tetradecanoyl (14:0).
PC(183(9Z,12Z,15Z)/P-181(11Z)): Contains a plasmalogen linkage with an enyl-vaccenoyl (18:1) fatty acid chain.
Uniqueness
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a saturated tetradecanoyl (14:0) and a polyunsaturated octadecatrienoyl (18:3) fatty acid chain. This combination influences its physical and chemical properties, making it distinct from other phosphatidylcholines with different fatty acid compositions.
Properties
Molecular Formula |
C40H74NO8P |
---|---|
Molecular Weight |
728 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H74NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h8,10,14,16,19-20,38H,6-7,9,11-13,15,17-18,21-37H2,1-5H3/b10-8-,16-14-,20-19-/t38-/m1/s1 |
InChI Key |
AGQKQQAJRFTOGL-XPTMXNASSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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